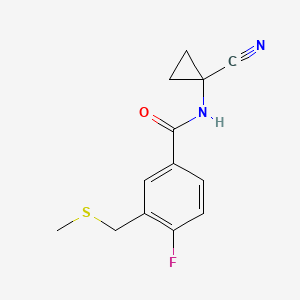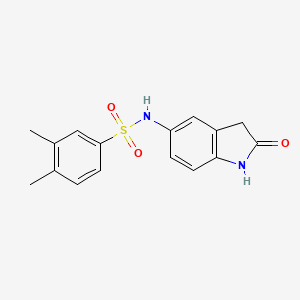![molecular formula C17H21N9O B2429905 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane CAS No. 2380058-26-2](/img/structure/B2429905.png)
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The cyclobutyl group is introduced via a substitution reaction.
- Common reagents: cyclobutyl halides and bases like potassium carbonate.
- Reaction conditions: room temperature or mild heating.
Formation of the Diazepane Ring:
- The diazepane ring is formed through a condensation reaction with appropriate amines.
- Common reagents: amines, carbonyl compounds, and acidic or basic catalysts.
- Reaction conditions: reflux in solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:
- Using continuous flow reactors to improve reaction efficiency.
- Employing automated systems for precise control of reaction conditions.
- Implementing purification techniques like crystallization and chromatography to ensure high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane typically involves multiple steps:
-
Formation of the Triazolo[4,3-b]pyridazine Core:
- Starting with a suitable pyridazine derivative, the triazole ring is introduced through a cyclization reaction.
- Common reagents: hydrazine derivatives, aldehydes, and catalysts like acetic acid.
- Reaction conditions: reflux in ethanol or other suitable solvents.
Chemical Reactions Analysis
Types of Reactions: 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature to mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvents like ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Halides, bases, acids; conditions: solvents like dichloromethane or acetonitrile, room temperature to mild heating.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
- 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(1H-1,2,4-triazole-3-carbonyl)-1,4-diazepane
- This compound
Comparison:
- Uniqueness: The presence of the cyclobutyl group and the specific arrangement of the triazole and diazepane rings make this compound unique.
- Differences: Similar compounds may have different substituents or ring structures, leading to variations in their biological activities and chemical properties.
Properties
IUPAC Name |
[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(1H-1,2,4-triazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N9O/c27-17(15-18-11-19-21-15)25-8-2-7-24(9-10-25)14-6-5-13-20-22-16(26(13)23-14)12-3-1-4-12/h5-6,11-12H,1-4,7-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTXNDUCZNOBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C(=O)C5=NC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2429823.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)
![4-fluoro-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2429829.png)
![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)
![Ethyl 1-benzyl-4-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2429832.png)
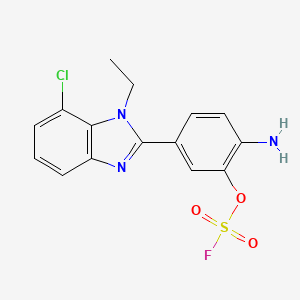
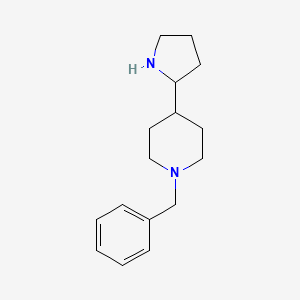
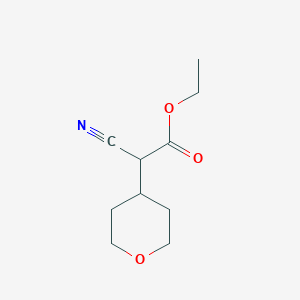
![1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride](/img/structure/B2429836.png)
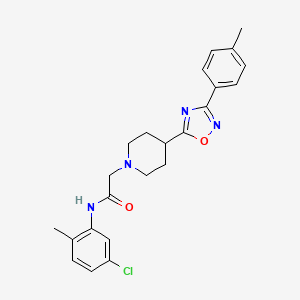
![3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2429841.png)
